N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a nitro group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Thiophene Formation: The thiophene ring is synthesized through cyclization reactions involving sulfur and carbonyl compounds.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and amidation processes, often carried out in batch reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, methyl iodide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Thiophenes: Formed through substitution reactions involving the methoxy group.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and thiophene groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.
Comparison with Similar Compounds
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4S/c1-8-5-6-20-12(8)13(16)14-10-4-3-9(19-2)7-11(10)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI Key |
MBQHDLARKZAXKD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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